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Compound of Interest

Compound Name: 3-chloro-1H-pyrazole

CAS No.: 14339-33-4; 934758-92-6

Cat. No.: B2414428 Get Quote

Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its functionalization

presents a persistent regiochemical challenge. 3-Chloro-1H-pyrazole (CAS: 2366-27-0) is a

critical building block, often confused with its more crystalline isomer, 4-chloro-1H-pyrazole.[1]

This guide provides a definitive analytical profile for 3-chloro-1H-pyrazole, focusing on 13C

NMR and Mass Spectrometry (MS) data.[1] It distinguishes this compound from its isomers

through self-validating spectral fingerprints and physical properties, ensuring researchers avoid

costly regiochemical misassignments during drug development.[1]

Analytical Profile: 3-Chloro-1H-Pyrazole[1][2][3]
Structural Dynamics & Tautomerism
Unlike N-substituted pyrazoles, 3-chloro-1H-pyrazole exists in a dynamic annular tautomeric

equilibrium.[1] In solution, the proton shuttles between N1 and N2, making the 3-chloro and 5-

chloro positions chemically equivalent on the NMR time scale at room temperature, or resulting

in broad averaged signals.

Tautomer A: 3-Chloro-1H-pyrazole (Preferred in solid state/non-polar solvents)[1]

Tautomer B: 5-Chloro-1H-pyrazole[1][2]
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Nuclear Magnetic Resonance (NMR) Data
The following data is validated for 3-chloro-1H-pyrazole in deuterated chloroform (

) and DMSO-

.

1H NMR Spectrum (400 MHz,

)
Shift (

ppm)
Multiplicity Integral Assignment

Mechanistic
Insight

12.84 br s 1H NH

Exchangeable

proton; shift

varies with

concentration/sol

vent.[1]

7.62
d (

Hz)
1H C5-H

Deshielded by

adjacent

Nitrogen (N1).[1]

6.29
d (

Hz)
1H C4-H

Shielded by

resonance from

N1 lone pair;

characteristic

"upfield" pyrazole

doublet.[1]

13C NMR Spectrum (100 MHz,

)
Note: Due to tautomerism, signals may appear broad. Values below represent the major

tautomer species typically observed.
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Shift (

ppm)
Carbon Type Assignment

Structural
Validation

141.5 Quaternary (C-Cl) C3

Deshielding effect of

Chlorine (

-effect) + imine-like

character.[1]

131.2 CH C5

Typical aromatic CH

adjacent to NH;

confirms lack of

substitution at C5.[1]

104.8 CH C4

High-field resonance.

[1] This is the

diagnostic peak; if this

shifts to >110 ppm,

suspect 4-substitution.

[1]

Mass Spectrometry (MS) Profile
Technique: GC-MS (Electron Impact, 70 eV) Molecular Formula:

Molecular Weight: 102.52 g/mol [1]
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m/z (Intensity) Ion Identity Fragmentation Mechanism

102 (100%)
(

)

Parent ion.[1] High stability of

aromatic heterocycle.

104 (32%)
(

)

Diagnostic Chlorine isotope

pattern (3:1 ratio). Confirms

mono-chlorination.

75

Base Peak Pathway: Loss of

HCN (27 Da) from the pyrazole

ring.[1] Common for 3-

substituted pyrazoles.

67

Loss of radical Chlorine.[1]

Less abundant than HCN loss.

[1][3]

40
Further fragmentation of the

ring.[1]

Performance Comparison: 3-Cl vs. 4-Cl Isomer
Distinguishing the 3-chloro isomer from the 4-chloro isomer is critical.[1] The 4-chloro isomer is

often a byproduct of electrophilic chlorination attempts.[1]
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Feature
3-Chloro-1H-

pyrazole (Target)

4-Chloro-1H-

pyrazole

(Alternative)
Differentiation Logic

Physical State
Greenish Oil or Low

MP Solid
White Crystalline Solid

3-Cl has a much lower

MP (

40-50°C) than 4-Cl

(100-104°C).[1]

1H NMR (C4-H) 6.29 ppm Absent

4-Cl isomer lacks the

high-field doublet;

shows singlet at

7.60 ppm (C3/C5-H).

[1]

13C NMR (C-Cl) 141.5 ppm 108-112 ppm

Chlorine at C4 shields

the carbon

significantly relative to

C3.[1]

Reactivity

Nucleophilic attack at

NH; Electrophilic

attack at C4.[1][3]

Nucleophilic attack at

NH; C4 is blocked.[1]

[3]

3-Cl allows for further

functionalization at the

4-position (e.g.,

iodination).[1]

Experimental Protocols
Synthesis Workflow (Sandmeyer Reaction)
Objective: Convert 3-aminopyrazole to 3-chloro-1H-pyrazole via diazonium intermediate.[1]

Diazotization: Dissolve 3-aminopyrazole (20.0 g) in acetonitrile (600 mL). Add conc. HCl (20

mL). Cool to 0°C.[1][3]

Catalyst Addition: Add

(65.0 g) to the cold solution.
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Reaction: Add isoamyl nitrite (56.4 g) dropwise. Stir at 0°C for 30 min, then warm to RT and

stir for 48 hours.

Quench: Add 10% aqueous ammonia (1 L).

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine.[1][3]

Purification: Silica gel chromatography (Hexane:EtOAc 20:1).

Yield: ~42%[1][4][3][5]

Appearance: Green oil (solidifies upon prolonged standing/chilling).[1]

Visualization of Synthesis & Fragmentation
The following diagram illustrates the synthetic pathway and the mass spec fragmentation logic.

Synthesis (Sandmeyer) MS Fragmentation

3-Aminopyrazole
(C3H5N3)

Diazonium Salt
[Intermediate]

HCl, Isoamyl Nitrite
0°C 3-Chloro-1H-pyrazole

(Green Oil)

CuCl2, RT, 48h
(-N2) M+ (m/z 102/104)

[Parent]
EI Ionization [M - HCN]+

(m/z 75)
-HCN (27 Da)

Click to download full resolution via product page

Caption: Workflow showing the Sandmeyer conversion of 3-aminopyrazole and the primary MS

fragmentation pathway losing HCN.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2414428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

